molecular formula C15H25NO2 B7514836 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

Cat. No. B7514836
M. Wt: 251.36 g/mol
InChI Key: GKIBHPCIFVUSHP-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as Bupropion, is a medication that is commonly used as an antidepressant and smoking cessation aid. The chemical structure of Bupropion consists of a bicyclic ring system and a piperidine ring, which makes it unique from other antidepressants.

Mechanism of Action

The exact mechanism of action of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the brain, which can help to improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone has also been shown to increase the levels of the neurotransmitter serotonin in the brain, which can help to regulate mood and reduce anxiety.

Advantages and Limitations for Lab Experiments

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antidepressants. However, there are some limitations to using 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in a day. It also has some potential side effects, such as seizures, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone. One area of research is to further understand the mechanism of action of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone. This could help to identify new targets for antidepressant and smoking cessation medications. Another area of research is to investigate the potential use of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, there is a need for further research to investigate the long-term effects of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone use, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone is a unique compound that has been extensively studied for its antidepressant and smoking cessation properties. It is synthesized by a series of chemical reactions and has a number of biochemical and physiological effects. While there are some limitations to using 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone in lab experiments, it has a number of advantages and has potential for future research in a number of areas.

Synthesis Methods

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone can be synthesized by a series of chemical reactions. The starting material is 3-chloro-1,2-propanediol, which is reacted with piperidine to form 1-(3-chloro-2-hydroxypropyl)piperidine. This intermediate is then reacted with 2-bicyclo[2.2.1]heptanone in the presence of a base to form 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone. The yield of this synthesis method is high, and the purity of the final product is also good.

Scientific Research Applications

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar depression. 2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone has also been used as a smoking cessation aid, and it has been shown to be effective in reducing the number of cigarettes smoked per day and increasing the likelihood of quitting smoking.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c17-10-12-2-1-5-16(9-12)15(18)8-14-7-11-3-4-13(14)6-11/h11-14,17H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIBHPCIFVUSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC3CCC2C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

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